![molecular formula C29H30N4O4 B2977748 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 893993-16-3](/img/no-structure.png)
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
BenchChem offers high-quality N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Treatment
Indole derivatives, such as the one , have been extensively studied for their potential in treating cancer. They can interact with various biological pathways that are crucial in cancer cell proliferation and survival . The presence of the indole moiety suggests that this compound could be investigated for its anticancer properties, possibly as a chemotherapeutic agent targeting specific cancer cell lines.
Antimicrobial Activity
Compounds with quinoline and indole structures have shown promise as antimicrobial agents. The compound’s ability to interfere with microbial cell biology could be harnessed to develop new antibiotics or antiseptics, particularly against drug-resistant strains .
Neurological Disorders
The pyrrolidine and indole components of the molecule are known to influence central nervous system activity. This suggests potential applications in the treatment or study of neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and other cognitive or motor function impairments .
Anti-inflammatory Applications
The structural similarity to known anti-inflammatory compounds indicates that this molecule could have applications in reducing inflammation. It could be used to study inflammatory pathways or potentially as a therapeutic for conditions like arthritis or inflammatory bowel disease .
Analgesic Effects
Given the compound’s structural relation to molecules with known analgesic effects, it could be explored for its pain-relieving properties. This would be particularly relevant in the development of non-opioid analgesics, which are a significant area of research due to the opioid crisis .
Antiviral Research
The indole and quinoline structures are also associated with antiviral activity. This compound could be part of research efforts to find new treatments for viral infections, including emerging diseases or those resistant to current therapies .
Psychotropic Drug Development
Indole derivatives are common in psychotropic drugs. This compound could be investigated for its potential effects on mood, perception, or consciousness, contributing to the development of new psychiatric medications .
Enzyme Inhibition Studies
The molecule’s ability to bind and potentially inhibit enzymes could be valuable in studying disease mechanisms or developing drugs that target specific enzymes involved in disease processes .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of two key intermediates, namely 5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid and 1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carboxylic acid. These intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product, N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide.", "Starting Materials": [ "5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid", "1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Diethyl ether", "Ethyl acetate", "Methanol", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Synthesis of 5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid", "Starting material: 2-methyl-1,4-naphthoquinone", "Reaction conditions: Oxidation with potassium permanganate (KMnO4) in basic medium", "Step 2: Synthesis of 1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carboxylic acid", "Starting material: Indole-3-carboxylic acid", "Reaction conditions: Condensation with pyrrolidine-2,5-dione (succinimide) in the presence of EDCI and HOBt", "Step 3: Synthesis of N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide", "Starting materials: 5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid and 1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carboxylic acid", "Reaction conditions: Coupling of the two intermediates using DCC and NHS in DMF, followed by purification using diethyl ether and ethyl acetate", "Final step: Purification of the product using methanol and recrystallization from ethyl acetate", "Overall yield: 50-60%" ] } | |
CAS番号 |
893993-16-3 |
製品名 |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
分子式 |
C29H30N4O4 |
分子量 |
498.583 |
IUPAC名 |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
InChI |
InChI=1S/C29H30N4O4/c1-18-9-10-19(2)26-22(18)15-20(28(36)31-26)11-12-30-29(37)27(35)23-16-33(24-8-4-3-7-21(23)24)17-25(34)32-13-5-6-14-32/h3-4,7-10,15-16H,5-6,11-14,17H2,1-2H3,(H,30,37)(H,31,36) |
InChIキー |
OQGAQYNOWXIHAF-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2977666.png)
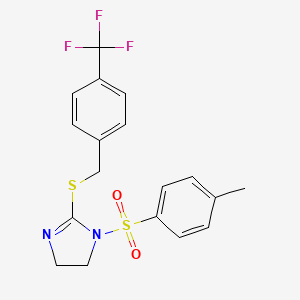
![Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride](/img/structure/B2977669.png)
![2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfanyl]acetic acid](/img/structure/B2977671.png)
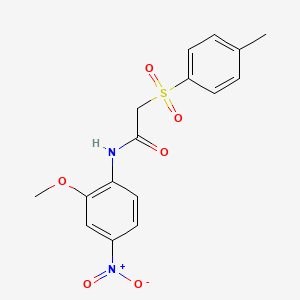
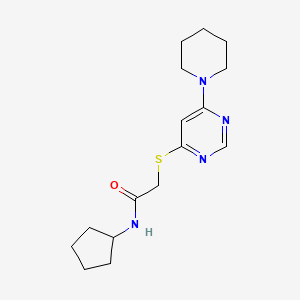
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2977678.png)
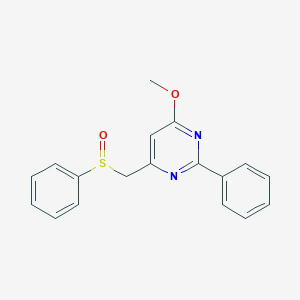
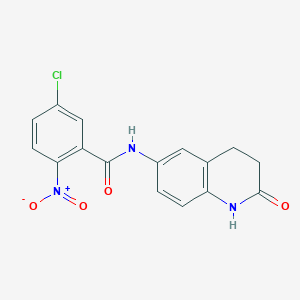

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2977683.png)
![N-(benzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2977685.png)
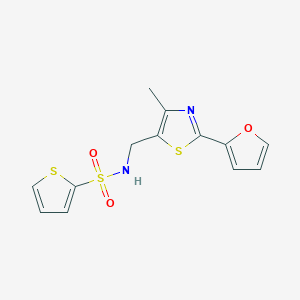
![Methyl (E)-4-[3-(benzenesulfonyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2977687.png)